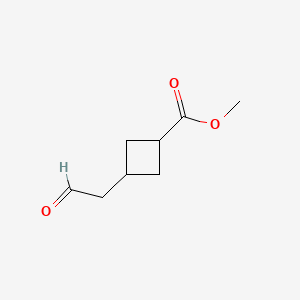
Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is a compound belonging to the cyclobutane ester family It is characterized by its unique structure, which includes a cyclobutane ring substituted with a methyl ester and an oxoethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate is typically synthesized through an aldol condensation reaction between cyclobutanone and methyl acetoacetate. The reaction conditions often involve the use of a base catalyst, such as sodium hydroxide, in an aqueous or alcoholic medium. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl group of cyclobutanone, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It serves as a building block for the production of various fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary depending on the derivative and its intended use.
Comparación Con Compuestos Similares
Methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate can be compared with other cyclobutane esters, such as:
Methyl 3-oxocyclobutanecarboxylate: Similar in structure but lacks the oxoethyl group, leading to different reactivity and applications.
Ethyl 3-(2-oxoethyl)cyclobutane-1-carboxylate: The ethyl ester variant, which may have different solubility and reactivity properties.
Propiedades
Fórmula molecular |
C8H12O3 |
|---|---|
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
methyl 3-(2-oxoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)7-4-6(5-7)2-3-9/h3,6-7H,2,4-5H2,1H3 |
Clave InChI |
VAZGVQLVPLSTPX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


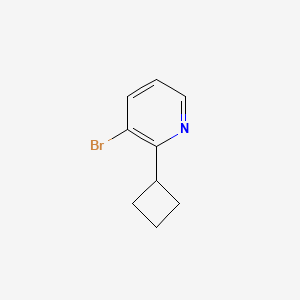
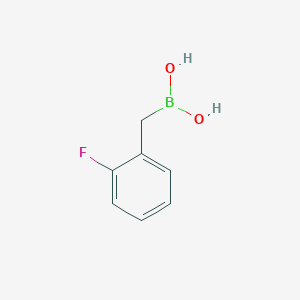
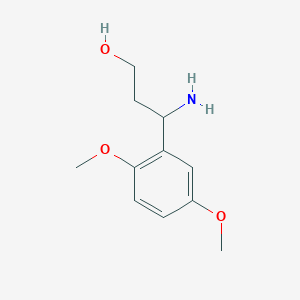
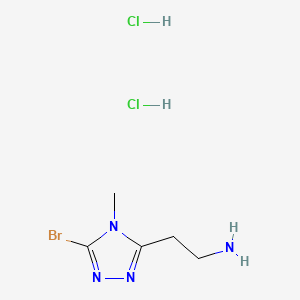
![Ethyl1,2,4,6-tetraazaspiro[2.4]hepta-1,4,6-triene-7-carboxylate](/img/structure/B15317911.png)
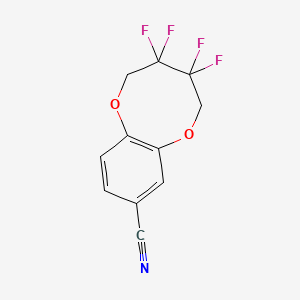

![benzyl6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}pyridine-3-carboxylatedihydrochloride](/img/structure/B15317924.png)
![tert-butylN-[2-(1,4-oxazepan-2-yl)ethyl]carbamate](/img/structure/B15317926.png)
![tert-butyl N-[2-(3-bromopropyl)phenyl]carbamate](/img/structure/B15317934.png)
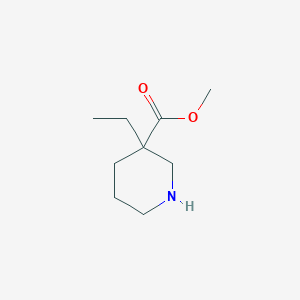


![5-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}-2-hydroxybenzoic acid](/img/structure/B15317966.png)
